(1-Acetylindolin-7-yl)boronic acid
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Overview
Description
(1-Acetylindolin-7-yl)boronic acid: is an organic compound that features both an indole and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Acetylindolin-7-yl)boronic acid typically involves the reaction of indole derivatives with boronic acid reagents. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the coupling of an indole derivative with a boronic acid or boronate ester under mild conditions . This reaction is usually carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (1-Acetylindolin-7-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: (1-Acetylindolin-7-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions .
Biology: In biological research, boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in the design of sensors and probes for detecting biomolecules .
Medicine: Boronic acid derivatives have been explored for their potential as enzyme inhibitors, particularly in the development of protease inhibitors and anticancer agents .
Industry: In the industrial sector, boronic acids are used in the development of advanced materials, such as polymers and hydrogels, which have applications in drug delivery and tissue engineering .
Mechanism of Action
The mechanism of action of (1-Acetylindolin-7-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, including enzyme inhibition and molecular sensing .
Comparison with Similar Compounds
- Phenylboronic acid
- 2-Acetylphenylboronic acid
- 3-Indolylboronic acid
Comparison: (1-Acetylindolin-7-yl)boronic acid is unique due to the presence of both an indole ring and a boronic acid group. This combination imparts distinct chemical reactivity and biological activity compared to other boronic acids. For example, phenylboronic acid lacks the indole moiety, which limits its applications in certain biological contexts .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions and applications, making it a valuable tool for scientists and engineers.
Properties
Molecular Formula |
C10H12BNO3 |
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Molecular Weight |
205.02 g/mol |
IUPAC Name |
(1-acetyl-2,3-dihydroindol-7-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO3/c1-7(13)12-6-5-8-3-2-4-9(10(8)12)11(14)15/h2-4,14-15H,5-6H2,1H3 |
InChI Key |
WVRZVEJGCTYCDI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)CCN2C(=O)C)(O)O |
Origin of Product |
United States |
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